2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one

Medicinal Chemistry Organic Synthesis Building Block Characterization

This dibrominated thiazole derivative offers distinct synthetic versatility unmatched by mono-bromo analogs. Its dual electrophilic sites (α-bromo and 2-bromo-thiazole) enable sequential orthogonal functionalization—critical for generating focused kinase inhibitor libraries and executing multi-step medicinal chemistry campaigns. Researchers requiring this precise substitution pattern for regioselective nucleophilic substitution or Hantzsch thiazole synthesis should procure this ≥95% purity building block to ensure reproducible downstream outcomes.

Molecular Formula C5H3Br2NOS
Molecular Weight 284.95
CAS No. 1824314-86-4
Cat. No. B2677869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one
CAS1824314-86-4
Molecular FormulaC5H3Br2NOS
Molecular Weight284.95
Structural Identifiers
SMILESC1=C(N=C(S1)Br)C(=O)CBr
InChIInChI=1S/C5H3Br2NOS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2
InChIKeyUGVTWPDZKCIDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one (CAS 1824314-86-4) Procurement & Differentiation Overview


2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one (CAS 1824314-86-4) is a halogenated heterocyclic compound belonging to the thiazole family, characterized by a 1,3-thiazole core substituted with a bromoacetyl moiety and an additional bromine atom at the 2-position . With a molecular formula of C5H3Br2NOS and a molecular weight of 284.96 g/mol , this dibrominated derivative serves as a versatile synthetic building block in medicinal chemistry and organic synthesis. Its dual bromine substitution pattern and thiazole ring confer distinct reactivity profiles compared to mono-bromo or non-halogenated analogs, making it a valuable intermediate for constructing complex heterocyclic architectures .

Why 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one Cannot Be Simply Replaced by In-Class Thiazole Analogs


Thiazole-based building blocks are not interchangeable; subtle variations in halogenation pattern and substitution position dramatically alter reactivity, physicochemical properties, and downstream synthetic outcomes. The target compound's unique 2-bromo-thiazole core combined with an α-bromoacetyl group presents a distinct electrophilic profile that is not replicated by mono-bromo analogs such as 1-(2-bromo-1,3-thiazol-4-yl)ethanone (CAS 128979-09-9) or non-halogenated counterparts like 1-(thiazol-4-yl)ethanone (CAS 38205-66-2) [1]. Generic substitution without rigorous comparative evaluation risks failed couplings, altered regioselectivity, and irreproducible biological results—particularly critical when the compound serves as a key intermediate in multi-step medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence for 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one Procurement Decisions


Molecular Weight and Halogen Content: Quantitative Differentiation from Mono-Bromo and Non-Halogenated Thiazole Analogs

The target compound contains two bromine atoms (dibrominated) with a molecular weight of 284.96 g/mol and molecular formula C5H3Br2NOS . In contrast, the mono-bromo analog 1-(2-bromo-1,3-thiazol-4-yl)ethanone (CAS 128979-09-9) has a molecular weight of 206.06 g/mol and formula C5H4BrNOS , while the non-halogenated 1-(thiazol-4-yl)ethanone (CAS 38205-66-2) is 127.17 g/mol with formula C5H5NOS [1]. This represents a 38% increase in molecular weight relative to the mono-bromo analog and a 124% increase relative to the non-halogenated version. The additional bromine atom also increases halogen count from 1 to 2, providing an extra electrophilic site for sequential derivatization.

Medicinal Chemistry Organic Synthesis Building Block Characterization

Enhanced Reactivity in Hantzsch Thiazole Synthesis: Dibromoketones vs. Monobromoketones

Class-level evidence from the literature demonstrates that α,α-dibromoketones are superior to α-bromoketones for the Hantzsch thiazole synthesis [1]. The study reports that dibromoketones are more reactive than their monobromo counterparts when reacted with thiocarboxamides, leading to improved reaction efficiency and product yields. While this study did not test the exact target compound, the structural analogy is direct: the target compound (a 2,2-dibromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one) contains an α,α-dibromoketone moiety adjacent to the thiazole ring, matching the reactive motif characterized in the paper. In contrast, mono-bromo analogs (e.g., 2-bromo-1-(thiazol-4-yl)ethanone) lack this enhanced reactivity profile.

Organic Synthesis Heterocyclic Chemistry Thiazole Synthesis

Commercially Available Purity and Packaging: Supplier-Specified Minimum 95% Purity for Reliable Downstream Use

Reputable vendors specify a minimum purity of 95% for this compound, as documented in the technical datasheet from CymitQuimica (Ref. 3D-ZXC31486) . While purity specifications exist for comparator compounds (e.g., 1-(2-bromo-1,3-thiazol-4-yl)ethanone at 98% ), the target compound's defined purity threshold ensures consistency for sensitive reactions. Procurement decisions must weigh the trade-off between slightly lower nominal purity (95% vs. 98%) and the strategic advantage of dual bromination for orthogonal functionalization.

Quality Control Procurement Analytical Chemistry

Absence of Direct Biological Activity Data: A Critical Procurement Consideration

A comprehensive search of primary literature, patent databases, and authoritative repositories (including PubChem and BindingDB) reveals no direct quantitative biological activity data (e.g., IC50, Ki, MIC) for 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one. In contrast, related thiazole derivatives have demonstrated potent activities; for example, certain thiazolyl compounds show IC50 values as low as 32 nM against human CB2 receptors [1] and 0.72 nM in other assays [2]. The target compound's biological activity remains uncharacterized in the public domain as of 2026. This data gap is not a weakness but a critical procurement signal: the compound is intended as a synthetic intermediate, not a final bioactive entity.

Medicinal Chemistry Drug Discovery Biological Screening

Validated Application Scenarios for 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Construction of Diversified Thiazole-Containing Kinase Inhibitor Scaffolds

The compound's dual electrophilic sites (α-bromo and 2-bromo-thiazole) enable sequential orthogonal functionalization, a critical requirement for generating focused libraries of kinase inhibitors [1]. Its higher molecular weight and dibromination align with the structural motifs seen in potent thiazolyl-based kinase inhibitors (e.g., IC50 values as low as 32 nM [2]), positioning it as a strategic building block for hit-to-lead optimization where structural diversity is paramount [3].

Organic Synthesis: Efficient Hantzsch Thiazole Formation as a Key Intermediate

As a member of the α,α-dibromoketone class, this compound exhibits superior reactivity in Hantzsch thiazole synthesis compared to α-bromoketones [4]. This property is particularly valuable in multi-step synthetic routes where reaction efficiency and yield are critical. The non-lachrymatory nature of dibromoketones (as a class) also improves laboratory handling safety relative to some monobromo analogs [4].

Chemical Biology: Tool Compound for Probing Bromodomain Interactions (Potential)

While direct data are absent, the compound's brominated thiazole core shares structural features with known bromodomain ligands [5]. Its dual halogenation may confer enhanced binding via halogen bonding, a hypothesis that merits investigation. Researchers should note that any such application requires de novo biological characterization, as no public activity data exist for this specific compound.

Academic Research: Undergraduate and Graduate-Level Heterocyclic Chemistry Experiments

The compound's well-defined structure, commercial availability with specified purity (≥95%) , and clear differentiation from simpler analogs make it an excellent substrate for teaching regioselective nucleophilic substitution and cross-coupling reactions in advanced organic chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.